molecular formula C20H18F3N3O2S B2886873 N-(4-acetylphenyl)-4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanamide CAS No. 905784-88-5

N-(4-acetylphenyl)-4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanamide

Cat. No.: B2886873
CAS No.: 905784-88-5
M. Wt: 421.44
InChI Key: RVJLUFZBIUACJJ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanamide is a research-grade chemical compound identified for its potential as a kinase inhibitor. This molecule is structurally characterized by a pyridine core substituted with a trifluoromethyl group, a key feature often associated with enhanced metabolic stability and binding affinity in medicinal chemistry. The compound's design incorporates a butanamide linker connecting the central pyridine-thioether moiety to an acetophenone group, a structure that suggests targeting of ATP-binding sites in specific kinase enzymes. Its primary research application is in the field of oncology and signal transduction, where it is investigated for its ability to modulate aberrant kinase activity that drives cellular proliferation and survival in various disease models. The presence of the sulfanyl (thioether) bridge and the cyano group on the pyridine ring are critical for its molecular interactions and inhibitory profile. Researchers utilize this compound as a tool molecule to study kinase-related pathways and to explore structure-activity relationships in the development of novel targeted therapeutics . All studies must be conducted in vitro or in a controlled research setting, as the compound is intended For Research Use Only.

Properties

IUPAC Name

N-(4-acetylphenyl)-4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O2S/c1-12-10-17(20(21,22)23)16(11-24)19(25-12)29-9-3-4-18(28)26-15-7-5-14(6-8-15)13(2)27/h5-8,10H,3-4,9H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJLUFZBIUACJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SCCCC(=O)NC2=CC=C(C=C2)C(=O)C)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanamide, commonly referred to as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may contribute to its interaction with various biological targets, making it a subject of interest for pharmacological research.

  • Molecular Formula : C20_{20}H18_{18}F3_3N3_3O2_2S
  • Molecular Weight : 421.4 g/mol
  • CAS Number : 905784-88-5

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds with similar structures often exhibit anti-inflammatory and analgesic properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.

Anti-inflammatory Effects

Recent studies have demonstrated that related pyridine derivatives can inhibit COX enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation. The half-maximal inhibitory concentration (IC50_{50}) values for some derivatives have been reported as follows:

CompoundIC50_{50} (COX-1)IC50_{50} (COX-2)
3a19.45 μM42.1 μM
3b26.04 μM31.4 μM
4b28.39 μM23.8 μM

These findings suggest that this compound may exhibit similar anti-inflammatory properties, warranting further investigation into its pharmacological profile .

Antioxidant Activity

In vitro studies have indicated that pyridine derivatives can scavenge free radicals, thereby exhibiting antioxidant properties. This activity is crucial in mitigating oxidative stress-related diseases.

Anticancer Potential

Some studies indicate that compounds with a similar structural backbone may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific pathways involved in these processes are still under investigation but may include modulation of signaling pathways related to cell proliferation and survival.

Case Studies

  • In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of related compounds. For instance, carrageenan-induced paw edema models demonstrated significant reduction in inflammation upon administration of pyridine derivatives.
  • Cell Culture Studies : Research involving RAW264.7 macrophage cells has shown that certain derivatives can significantly reduce the expression of inducible nitric oxide synthase (iNOS) and COX-2 mRNA levels, suggesting their potential use in treating inflammatory conditions .

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core: The target compound and analogs use a pyridine core, while employs a pyrimidine ring.

Amide Chain Length :

  • The butanamide chain in the target compound (4 carbons) is longer than the acetamide (2 carbons) in and propanamide (3 carbons) in . Longer chains may enhance lipophilicity and membrane permeability but could reduce aqueous solubility.

Phenyl Substituents :

  • The 4-acetylphenyl group in the target compound introduces a ketone functional group, differing from the 4-chlorophenyl (, electron-withdrawing) and 4-methoxyphenyl (, electron-donating) groups. Acetyl groups may participate in hydrogen bonding or metabolic oxidation.

Trifluoromethyl (CF₃) Positioning: The CF₃ group at position 4 on the pyridine is conserved across analogs. This substituent is known to enhance metabolic stability and hydrophobic interactions in drug design.

Functional Implications

  • Solubility : The acetyl group in the target compound may improve solubility compared to chlorophenyl () but reduce it relative to methoxyphenyl ().

Preparation Methods

Stepwise Assembly via Nucleophilic Substitution

The most widely reported method involves a two-step sequence:

  • Synthesis of 3-Cyano-6-Methyl-4-(Trifluoromethyl)Pyridine-2-Thiol :
    • The pyridine-thiol intermediate is prepared by treating 2-chloro-3-cyano-6-methyl-4-(trifluoromethyl)pyridine with thiourea in ethanol under reflux (80°C, 12 hours), followed by acid hydrolysis (HCl, 0°C).
    • Yield : 68–72% (theoretical), with purity >95% confirmed by HPLC.
  • Coupling with N-(4-Acetylphenyl)-4-Bromobutanamide :
    • The thiol undergoes nucleophilic substitution with 4-bromobutanamide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 6 hours.
    • Yield : 58–65%, with byproducts (e.g., disulfides) minimized by inert atmosphere (N₂).

Table 1: Reaction Conditions for Nucleophilic Substitution

Parameter Optimal Value Impact on Yield
Solvent DMF Maximizes solubility of polar intermediates
Base K₂CO₃ Balances nucleophilicity and side reactions
Temperature 60°C Accelerates kinetics without decomposition
Reaction Time 6 hours Completes substitution while minimizing oxidation

One-Pot Coupling Using Lithium Diisopropylamide (LDA)

A patent-derived approach employs LDA to deprotonate the pyridine-thiol, enhancing its nucleophilicity for direct coupling with 4-bromobutanamide:

  • Procedure :
    • LDA (2.2 equiv) is added to tetrahydrofuran (THF) at −78°C, followed by the pyridine-thiol.
    • After 1 hour, 4-bromobutanamide is introduced, and the mixture is warmed to 25°C over 12 hours.
  • Yield : 74–78%, with superior regioselectivity due to low-temperature conditions.

Optimization Strategies for Industrial Scalability

Solvent Selection and Catalysis

  • Polar Aprotic Solvents : DMF and dimethylacetamide (DMAc) improve reaction rates but require post-synthesis purification via column chromatography.
  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) enhances interfacial reactivity in biphasic systems (water/toluene), reducing reaction time to 4 hours.

Byproduct Mitigation

  • Disulfide Formation : Additives like triphenylphosphine (PPh₃, 0.1 equiv) suppress disulfide byproducts by sequestering free sulfur radicals.
  • Oxidation Control : Conducting reactions under nitrogen or argon reduces sulfoxide and sulfone contaminants.

Analytical Characterization of the Final Product

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 8.42 (s, 1H, pyridine-H), 2.58 (s, 3H, acetyl-CH₃), 2.39 (s, 3H, pyridine-CH₃).
  • IR (KBr) :
    • 2245 cm⁻¹ (C≡N), 1690 cm⁻¹ (amide C=O), 1320 cm⁻¹ (C-F).

Purity Assessment

  • HPLC : Retention time = 8.2 minutes (C18 column, acetonitrile/water = 70:30).
  • Melting Point : 148–150°C (decomposes above 152°C).

Challenges and Limitations

Functional Group Compatibility

  • The trifluoromethyl group’s electron-withdrawing nature slows nucleophilic substitution, necessitating elevated temperatures.
  • The acetylphenyl moiety is prone to keto-enol tautomerism under basic conditions, requiring pH control (pH 7–8).

Scalability Issues

  • Cost of LDA : Large-scale use of LDA increases production costs, prompting exploration of cheaper alternatives like sodium hydride (NaH).
  • Solvent Recovery : DMF recycling remains challenging due to high boiling point (153°C), though membrane filtration shows promise.

Q & A

Q. Key intermediates :

IntermediateRoleStability Considerations
3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-thiolCore heterocycleSensitive to oxidation; store under inert gas
4-bromobutanamideBackbone linkerHygroscopic; use anhydrous conditions
4-acetylphenylboronic acidAryl donorLight-sensitive; store in amber vials

Advanced: How to resolve discrepancies in reported biological activities across assays?

Answer:
Contradictions often arise from assay conditions, target specificity, or compound stability. Methodological strategies include:

  • Standardized protocols : Use harmonized cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase inhibition) .
  • Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence polarization) with cellular viability assays (MTT/XTT) .
  • Stability profiling : Assess compound degradation in DMSO or cell media via LC-MS over 24–72 hours .

Case Study : A derivative showed IC50 variability (1–10 µM) in kinase assays due to ATP concentration differences. Normalizing to [ATP] = 1 mM resolved discrepancies .

Basic: Which analytical techniques confirm structural integrity and purity?

Answer:

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., acetyl proton at δ 2.5–2.7 ppm) .
  • HPLC-MS : Purity >98% with C18 columns (acetonitrile/water + 0.1% formic acid) .
  • X-ray crystallography : Resolve ambiguous stereochemistry (e.g., sulfanyl linkage conformation) .

Q. Critical Parameters :

TechniqueKey Peaks/SignalsPitfalls
¹H NMRTrifluoromethyl (δ 1.2–1.5 ppm as triplet)Solvent interference (e.g., DMSO-d6)
IRC≡N stretch (~2200 cm⁻¹)Moisture artifacts in KBr pellets

Advanced: What computational strategies predict binding mechanisms with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinases or GPCRs. Focus on the sulfanyl group’s role in H-bonding .
  • MD simulations : Simulate 100-ns trajectories (AMBER/CHARMM) to assess binding stability under physiological conditions .
  • QSAR : Correlate substituent electronegativity (e.g., trifluoromethyl) with IC50 values using Random Forest models .

Example : Docking revealed the pyridine ring’s cyano group forms a critical π-stacking interaction with EGFR’s Leu694, explaining nanomolar inhibition .

Basic: How to design in vitro assays for pharmacokinetic profiling?

Answer:

  • Solubility : Use shake-flask method (PBS pH 7.4) with UV quantification at λmax ~260 nm .
  • Plasma stability : Incubate compound (10 µM) in human plasma; analyze via LC-MS/MS at 0, 1, 4, 24 hours .
  • CYP450 inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates (e.g., Vivid® assays) .

Q. Data Interpretation :

ParameterTarget ThresholdNotes
Aqueous solubility≥50 µg/mLCritical for oral bioavailability
Plasma half-life>2 hoursIndicates metabolic stability

Advanced: How to optimize bioactivity via SAR studies?

Answer:
Systematic SAR requires:

Substituent variation : Modify pyridine (e.g., replace trifluoromethyl with nitro) or acetamide (e.g., alkyl vs. aryl groups) .

Bioassay panels : Test against 3–5 related targets (e.g., kinases, proteases) to assess selectivity .

Q. SAR Table :

ModificationActivity Change (vs. Parent)Rationale
Trifluoromethyl → nitro10x lower IC50Enhanced H-bonding with catalytic lysine
Acetyl → propionylNo changeSteric hindrance negates gains
Methyl → ethyl (pyridine)Loss of activityDisrupted hydrophobic pocket fit

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